N-phenethyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Description
N-phenethyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Hemolytic Activity Research has demonstrated the potential of 1,3,4-oxadiazole compounds in antimicrobial applications. Specifically, compounds featuring the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their activity against various microbial species, with certain derivatives showing notable antimicrobial effectiveness. Additionally, these compounds have been assessed for hemolytic activity to determine their safety profile regarding cytotoxicity, with most compounds displaying acceptable levels of toxicity suitable for further biological evaluation. This indicates a promising direction for developing new antimicrobial agents with reduced cytotoxic risks (Gul et al., 2017).
Anticonvulsant and Pharmacological Properties Another study focused on the synthesis of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide, highlighting their anticonvulsant activities. These compounds were tested using various models to evaluate their effectiveness in controlling seizures, with some derivatives showing significant potential. This research suggests that modifications incorporating the 1,3,4-oxadiazole structure could lead to the development of new anticonvulsant medications, offering a foundation for further exploration in the quest for effective treatments for epilepsy and related disorders (Nath et al., 2021).
Anti-Inflammatory Activity The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been explored, with compounds synthesized to investigate their effects on inflammation. Studies have shown that these compounds possess anti-inflammatory properties, making them candidates for further investigation as potential anti-inflammatory agents. This area of research is crucial for developing new therapies for inflammatory diseases, providing insights into the mechanism of action and therapeutic potential of these compounds (Nargund et al., 1994).
Anticancer and Molecular Target Identification Furthermore, the use of chemical genetics to discover apoptosis inducers has led to the identification of small molecules with potential anticancer activities, including compounds with the 1,3,4-oxadiazole structure. This approach has enabled the identification of molecular targets and signaling pathways, offering a path toward the discovery of new anticancer agents and understanding their mechanisms of action. Such studies are instrumental in cancer research, providing a basis for the development of targeted therapies (Cai et al., 2006).
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-24(27-16-15-19-9-3-1-4-10-19)18-30-17-22(21-13-7-8-14-23(21)30)26-29-28-25(32-26)20-11-5-2-6-12-20/h1-14,17H,15-16,18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLGXGSOQWXORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.